2-Chloro-5-(trifluoromethyl)benzonitrile CAS number 328-87-0
2-Chloro-5-(trifluoromethyl)benzonitrile CAS number 328-87-0
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0): A Cornerstone Intermediate for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Chloro-5-(trifluoromethyl)benzonitrile, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in agrochemical and pharmaceutical development, this document moves beyond simple data recitation. It delves into the causality behind synthetic choices, the mechanistic underpinnings of its reactivity, and its strategic application in the creation of complex, high-value molecules.
Strategic Importance and Molecular Profile
2-Chloro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound whose value lies in the unique interplay of its three core moieties: a nitrile group, a chlorine atom, and a trifluoromethyl (CF3) group. This specific arrangement on the benzene ring creates a versatile scaffold for advanced chemical synthesis.[1]
The trifluoromethyl group, a bioisostere of a methyl group, is a particularly powerful feature. As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, enhancing the molecule's utility in several ways:
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Increased Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism, prolonging the in-vivo half-life of derivative drug candidates.[2][3]
-
Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes, thereby enhancing bioavailability.[2][4]
-
Modulated Acidity/Basicity: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[3]
The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and a handle for transition metal-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, or tetrazoles.[5] This combination of features makes 2-Chloro-5-(trifluoromethyl)benzonitrile an indispensable building block in the synthesis of modern agrochemicals and pharmaceuticals.[1][2][6]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory or industrial setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 328-87-0 | [7] |
| Molecular Formula | C₈H₃ClF₃N | [7] |
| Molecular Weight | 205.56 g/mol | [7] |
| Appearance | White crystalline solid/chunks | [7] |
| Melting Point | 38-42 °C | |
| Boiling Point | 210-212 °C | [7] |
| Density | 1.481 g/mL at 25 °C | |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Solubility | Does not mix with water | [8] |
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Signal Word | Warning | [7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P305+P351+P338 | [7] |
| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US) | |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |
| Incompatibilities | Strong acids, oxidizing agents, bases, and strong reducing agents. | [8] |
Core Synthesis Pathway: The Sandmeyer Reaction
The most direct and widely reported method for synthesizing 2-Chloro-5-(trifluoromethyl)benzonitrile is the Sandmeyer reaction, starting from 2-chloro-5-(trifluoromethyl)aniline. This classic transformation is a cornerstone of aromatic chemistry for converting an arylamine into an aryl nitrile.
Causality of Method Selection: The Sandmeyer reaction is preferred due to its reliability, scalability, and the ready availability of the aniline precursor. The transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically delivered from a copper(I) cyanide salt. The copper catalyst is crucial as it facilitates the redox process that enables the substitution.
Caption: Workflow for the Sandmeyer synthesis of the target compound.
Experimental Protocol: Sandmeyer Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
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Diazotization: a. In a jacketed reactor maintained at 0-5 °C, suspend 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in a solution of hydrochloric acid (3.0 eq) in water. b. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid. c. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
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Cyanation: a. In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.[9] Heat the solution to approximately 60-70 °C. b. Slowly add the cold diazonium salt solution from Step 1c to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature. c. After the addition is complete, continue heating the mixture for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or dichloromethane. b. Wash the combined organic layers with water and then with a brine solution. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure 2-Chloro-5-(trifluoromethyl)benzonitrile.[7]
Key Chemical Transformations and Mechanistic Insights
The true utility of 2-Chloro-5-(trifluoromethyl)benzonitrile is realized in its subsequent chemical transformations, which leverage its unique electronic and structural features.
A. Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is significantly electron-deficient due to the powerful inductive and resonance-withdrawing effects of the para-CF₃ group and the ortho-CN group. This electron deficiency makes the carbon atom attached to the chlorine highly susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10][11]
Trustworthiness of the Mechanism: The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing nitrile and trifluoromethyl groups, lowering the activation energy for the reaction compared to an unsubstituted chlorobenzene.[10] This makes the SNAr pathway highly predictable and reliable.
Caption: The Addition-Elimination mechanism of SNAr reactions.
Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile
This transformation is a key step in the synthesis of various pharmaceutical and agrochemical scaffolds.
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Reaction Setup: a. To a sealed pressure vessel, add 2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 eq), a source of ammonia such as aqueous ammonia or a solution of ammonia in an organic solvent like 1,4-dioxane. b. For reactions with aqueous ammonia, a phase-transfer catalyst may be beneficial. For anhydrous conditions, a suitable solvent is required.
-
Reaction Execution: a. Seal the vessel and heat the mixture to 100-150 °C. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS or LC-MS). b. The reaction typically requires several hours to reach completion.
-
Work-up and Purification: a. After cooling, carefully vent the vessel. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate. b. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. c. The resulting 2-Amino-5-(trifluoromethyl)benzonitrile[12][13][14] can be purified by column chromatography or recrystallization.
B. Suzuki-Miyaura Cross-Coupling
While aryl chlorides are generally less reactive than bromides or iodides in palladium-catalyzed cross-coupling, the electron-deficient nature of this substrate facilitates the initial oxidative addition step, making reactions like the Suzuki-Miyaura coupling feasible.[15] This reaction is a powerful tool for forming new carbon-carbon bonds.[16][17]
Expertise in Catalyst Selection: The choice of palladium catalyst and ligand is critical for success with an aryl chloride. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tricyclohexylphosphine) are often required. These ligands promote the oxidative addition of the Pd(0) species into the strong C-Cl bond and accelerate the subsequent reductive elimination step. A suitable base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner for transmetalation.[18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Reaction Setup: a. In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium phosphate (2.0-3.0 eq). b. Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the phosphine ligand (e.g., SPhos; 2-10 mol%). c. Add an anhydrous solvent, such as toluene or 1,4-dioxane, often with a small amount of water.
-
Reaction Execution: a. Heat the mixture to 80-110 °C with vigorous stirring. b. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with an organic solvent. b. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. c. Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. d. Purify the resulting biphenyl product by silica gel chromatography.
Conclusion
2-Chloro-5-(trifluoromethyl)benzonitrile is more than just a chemical intermediate; it is a strategic tool for molecular design. Its carefully arranged functional groups provide chemists with a reliable and versatile platform for accessing complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the molecule for crucial transformations like nucleophilic aromatic substitution and facilitates modern synthetic methods such as palladium-catalyzed cross-coupling. A comprehensive understanding of its properties, synthesis, and reactivity empowers researchers in pharmaceuticals and agrochemicals to accelerate innovation and develop next-generation products with enhanced efficacy and stability.
References
-
Worldwide sourcing. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). 2-Chloro-5-(trifluoromethyl)benzonitrile: A Versatile Building Block for Innovation. Retrieved from [Link]
-
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- U.S. Patent No. US6399807B1. (2002). Method for production of 2,4,5-trifluoro-benzonitrile. Google Patents.
-
Angene. (n.d.). 2-Amino-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. chemimpex.com [chemimpex.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 [sigmaaldrich.com]
- 13. 6526-08-5|2-Amino-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 14. Angene - 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
